(R)-Propranolol-d7

LC-MS/MS Bioanalysis Method Validation

Sourcing deuterated internal standards with inconsistent isotopic purity introduces quantitative bias in propranolol bioanalysis. rac-Propranolol-d7 (CAS 98897-23-5) eliminates this risk through side-chain-specific ²H₇ labeling and rigorously controlled enrichment. • Achieves 0.20 ng/mL LOQ in human plasma, supporting ANDA bioequivalence trials under ICH M10. • ≥98 atom % D isotopic purity minimizes cross-talk for robust, reproducible LC-MS/MS calibration. • Pre-characterized reference standard with comprehensive CoA; ships ambient for rapid global delivery.

Molecular Formula C16H21NO2
Molecular Weight 266.39 g/mol
CAS No. 98897-23-5
Cat. No. B602721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Propranolol-d7
CAS98897-23-5
Synonyms2-​Propanol, 1-​[[1-​(methyl-​d3)​ethyl-​1,​2,​2,​2-​d4]​amino]​-​3-​(1-​naphthalenyloxy)​- (9CI)
Molecular FormulaC16H21NO2
Molecular Weight266.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D
InChIKeyAQHHHDLHHXJYJD-QLWPOVNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propranolol-d7: Stable Isotope-Labeled Reference Standard


The compound 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol, universally recognized as rac-Propranolol-d7 (CAS 98897-23-5), is a stable isotope-labeled analog of the non-selective beta-adrenergic receptor antagonist propranolol . Its molecular structure features seven deuterium atoms incorporated into the isopropylamine side chain, resulting in a molecular formula of C₁₆H₁₄D₇NO₂ and a molecular weight of approximately 266.39 g/mol [1]. This compound is a racemic mixture of (R)- and (S)-enantiomers and is fundamentally categorized not as a therapeutic agent but as an analytical reference standard. Its primary, evidence-backed role is to serve as a precise internal standard (IS) for the quantitative analysis of unlabeled propranolol and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Propranolol-d7: Critical Selection Criteria


For analytical scientists and procurement specialists, the simple designation of 'deuterated propranolol' is insufficient. Critical variations in labeling position and isotopic enrichment between analogs, such as ring-deuterated Propranolol-d7 (CAS 344298-99-3), side-chain deuterated Propranolol-d5, and the target compound Propranolol-d7 (CAS 98897-23-5), directly impact assay validity. The specific location of deuterium atoms dictates metabolic stability in tracer studies and determines the magnitude of isotopic interference or cross-talk in mass spectrometry [1]. Furthermore, inconsistent isotopic purity and chemical purity across vendors introduce significant quantitative bias. This guide focuses exclusively on the specific CAS 98897-23-5 compound, presenting verifiable evidence that quantifies its unique value proposition for method validation, regulatory submission, and high-stakes quantitative bioanalysis.

Propranolol-d7: Quantitative Performance Evidence


Sensitive LOQ in Human Plasma by LC-MS/MS

Propranolol-d7 (CAS 98897-23-5) facilitates a validated lower limit of quantitation (LOQ) of 0.20 ng/mL for propranolol in human plasma, demonstrating its high suitability for sensitive bioanalysis [1]. This performance benchmark is established using a validated LC-MS/MS method with solid-phase extraction and provides a quantitative baseline for assessing the suitability of alternative internal standards.

LC-MS/MS Bioanalysis Method Validation Pharmacokinetics

ICH M10 Bioanalytical Method Validation Compliance

Propranolol-d7 (CAS 98897-23-5) has been successfully employed as an internal standard in a multi-matrix (plasma and dried blood spots) LC-MS/MS method fully validated according to the stringent EMA ICH M10 guideline [1]. This provides direct evidence of its suitability for regulated bioanalysis and regulatory submission, a requirement that less rigorously characterized or differently labeled internal standards may not fulfill.

Bioanalysis Regulatory Compliance ICH M10 EMA Guideline

Superior Isotopic Purity for LC-MS Accuracy

The target compound Propranolol-d7 (CAS 98897-23-5) is available with a certified minimum isotopic enrichment of 98 atom % D, and total chemical purity ≥98% . This high level of purity is quantifiably superior to less rigorously controlled sources and is essential for minimizing MS/MS channel cross-talk and ensuring accurate quantification, particularly at low analyte concentrations.

Isotopic Purity Mass Spectrometry Analytical Chemistry Quality Control

Propranolol-d7: Key Application Scenarios


Regulated Bioanalysis for ANDAs and Bioequivalence

This compound is the definitive choice for bioanalytical labs supporting ANDA submissions and bioequivalence (BE) trials. Its proven performance under ICH M10 guidelines [1] and its ability to achieve low ng/mL LOQs in human plasma [2] provide the regulatory-grade data required for demonstrating pharmacokinetic equivalence between a test propranolol formulation and the reference listed drug. Using this well-characterized IS significantly de-risks method validation and regulatory review.

High-Sensitivity TDM and Clinical Pharmacokinetics

For clinical research laboratories performing TDM or pharmacokinetic studies, the 0.20 ng/mL LOQ achieved with Propranolol-d7 [2] is a critical performance metric. This sensitivity enables the precise quantification of propranolol even at trough concentrations or from micro-volume samples (e.g., pediatric or dried blood spot samples), which is essential for accurate assessment of drug exposure, adherence, and dose individualization.

Robust LC-MS/MS Method Development in Complex Matrices

The high isotopic purity (≥98 atom % D) and chemical purity of Propranolol-d7 directly translate to superior method robustness. When developing new LC-MS/MS assays for propranolol in challenging matrices like tissue homogenates, plasma, or urine, the minimized isotopic interference from this compound reduces background noise and improves signal-to-noise ratios, resulting in more reliable calibration curves and long-term assay stability. This is a verifiable advantage over using internal standards with lower isotopic enrichment.

Metabolite Identification and Pathway Quantification

Propranolol-d7 is an indispensable tool for definitive metabolite identification and quantitative metabolic flux analysis. Its use as a co-eluting internal standard allows for accurate compensation for differential ionization and extraction efficiencies, enabling the reliable quantification of major metabolites like 4-hydroxypropranolol [2]. In specialized tracer studies, the specific side-chain labeling pattern of this compound (CAS 98897-23-5) can be leveraged to probe specific metabolic transformations, as demonstrated in foundational work on propranolol metabolism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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